Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
Description
CAS 122654-17-5, Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-, is a halogenated ketone with the molecular formula C₈H₉BrOS . Its structure features a bromine atom at the C2 position of an ethanone backbone and a 2,5-dimethylthiophene (thienyl) group at C1. The thienyl group confers aromaticity and electronic properties distinct from phenyl or furan derivatives, while the dimethyl substituents introduce steric hindrance, modulating reactivity and biological interactions . This compound exhibits moderate polarity due to the carbonyl group, enabling hydrogen bonding and solubility in organic solvents. Potential applications include roles in pharmaceuticals, agrochemicals, and materials science, particularly where sulfur-containing heterocycles are advantageous .
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTVMNGHHHHLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459842 | |
| Record name | Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122654-17-5 | |
| Record name | Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- typically involves the bromination of 2,5-dimethylthiophene followed by the introduction of an ethanone group. One common method involves the reaction of 2,5-dimethylthiophene with bromine in the presence of a catalyst to yield 2-bromo-2,5-dimethylthiophene. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- has garnered attention for its diverse applications:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Oxidation Reactions : The thienyl ring can be oxidized to form sulfoxides or sulfones.
- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents .
Biological Activities
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
- Antifungal Properties : It has shown promise in inhibiting fungal growth in laboratory settings .
Pharmaceutical Development
Ethanone derivatives are being investigated for their potential use in pharmaceuticals targeting specific biological pathways. For instance:
- Enzyme Inhibition : Compounds similar to Ethanone may inhibit enzymes relevant in disease processes.
- Receptor Modulation : It is being explored for its ability to modulate receptor activity related to various conditions .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials:
- Polymers and Dyes : Its unique chemical structure makes it suitable for developing specific polymers or dyes that require particular properties .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that Ethanone derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized various concentrations of the compound and assessed its efficacy through disc diffusion methods.
Case Study 2: Pharmaceutical Research
In pharmaceutical research, Ethanone was tested as a potential lead compound for developing new antifungal agents. The results indicated that modifications to the thienyl group could enhance antifungal potency while reducing toxicity.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thienyl ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects
- Thienyl vs. Aryl/Furan Derivatives: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5, C₁₀H₁₁BrO₃) replaces the thienyl group with a dimethoxyphenyl ring. Methoxy groups are electron-donating, enhancing resonance stabilization and altering electrophilic substitution patterns compared to the electron-rich thienyl group . 2-Bromo-1-(furan-2-yl)ethanone (C₆H₅BrO₂) substitutes thiophene with furan. The oxygen atom in furan increases electronegativity, reducing aromatic stability compared to thiophene, which has a sulfur atom with lower electronegativity and greater polarizability .
Steric Hindrance
Physical and Chemical Properties
| Compound Name | Molecular Formula | Melting Point (°C) | Polarity (PSA, Ų) | Key Substituents |
|---|---|---|---|---|
| Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- | C₈H₉BrOS | Not reported | 35.5 (estimated) | Thienyl, Br, 2,5-dimethyl |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | C₁₀H₁₁BrO₃ | Not reported | 46.5 | Dimethoxyphenyl, Br |
| 2-Bromo-1-(furan-2-yl)ethanone | C₆H₅BrO₂ | Not reported | 34.1 | Furan, Br |
| Dimethylthienylcetone (non-brominated analog) | C₈H₁₀OS | Not reported | 35.5 | Thienyl, 2,5-dimethyl |
- Polar Surface Area (PSA) : The target compound’s PSA (35.5 Ų) is comparable to its furan analog but lower than dimethoxyphenyl derivatives due to fewer oxygen atoms .
- Thermal Stability: Brominated ethanones generally decompose upon heating. The target compound may release Br⁻ and SOₓ vapors, whereas nitro-substituted analogs (e.g., 3,4-dichloro-5-nitro-2-furanyl derivatives) emit NOₓ, Cl⁻, and Br⁻ .
Biological Activity
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bromine atom and a thienyl group, which contribute to its reactivity and biological effects.
Overview of the Compound
- Chemical Name : Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
- CAS Number : 122654-17-5
- Molecular Formula : C10H10BrOS
- Molecular Weight : 253.25 g/mol
The biological activity of Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- is primarily attributed to its interaction with various biochemical pathways. Thiazole derivatives are known to exhibit diverse biological effects through several mechanisms:
- Antimicrobial Activity : Research indicates that compounds similar to Ethanone have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of halogen substituents enhances their activity by increasing lipophilicity and facilitating membrane penetration.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit key enzymes involved in inflammatory processes. For instance, thiazole derivatives have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are crucial in the biosynthesis of inflammatory mediators.
- Anticancer Properties : Preliminary studies suggest that Ethanone may possess anticancer activity. Similar thiazole compounds have been reported to inhibit cell growth in various cancer cell lines, indicating potential as a chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial efficacy of Ethanone was evaluated through Minimum Inhibitory Concentration (MIC) assays against several bacterial strains:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Candida albicans | 10 | 20 |
These results indicate that Ethanone exhibits potent antimicrobial activity, particularly against Candida albicans, suggesting its potential use in treating fungal infections .
Enzyme Inhibition Studies
Ethanone's ability to inhibit key enzymes was assessed using in vitro assays:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25 |
| COX-2 | 30 |
| 5-LOX | 22 |
The IC50 values indicate that Ethanone effectively inhibits these enzymes at micromolar concentrations, highlighting its potential as an anti-inflammatory agent .
Case Studies
Several studies have investigated the biological effects of Ethanone and related compounds:
Q & A
Basic: What are the recommended synthetic routes for 2-bromo-1-(2,5-dimethyl-3-thienyl)ethanone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of a pre-existing thienyl ethanone precursor. For example:
- Friedel-Crafts acylation of 2,5-dimethylthiophene with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Optimization parameters :
- Characterization : Post-synthesis, validate purity via HPLC and confirm structure using NMR (¹H/¹³C) and IR spectroscopy, comparing with reference spectra of analogous bromoethanones .
Basic: What safety protocols are critical when handling 2-bromo-1-(2,5-dimethyl-3-thienyl)ethanone?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Storage : Store in airtight containers at –20°C to prevent degradation; avoid light exposure due to potential photolytic decomposition .
- Spill management : Use inert adsorbents (e.g., vermiculite) for containment; avoid water to prevent toxic fume release (e.g., HBr) .
Advanced: How can crystallographic software resolve structural ambiguities in this compound?
Methodological Answer:
- Data collection : Obtain high-resolution single-crystal X-ray diffraction data.
- Structure refinement : Use SHELXL (for small-molecule refinement) to model atomic positions and thermal parameters. Key steps:
- Troubleshooting : For twinned crystals, apply twin-law matrices in SHELXL and cross-validate with spectroscopic data .
Advanced: How to address contradictions between experimental and computational spectroscopic data?
Methodological Answer:
- Scenario : Discrepancies in NMR chemical shifts vs. DFT-predicted values.
- Resolution strategies :
- Solvent effects : Re-run computations with explicit solvent models (e.g., PCM for DMSO) .
- Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers influencing experimental spectra .
- Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational modes to confirm keto-enol tautomerism absence .
Basic: What physicochemical properties influence experimental design for this compound?
Methodological Answer:
Advanced: What mechanistic insights guide the bromo group’s reactivity in cross-coupling reactions?
Methodological Answer:
- Nucleophilic substitution (SN₂) : The electron-withdrawing thienyl group enhances Br’s electrophilicity, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Computational modeling :
- Experimental validation : Monitor reaction progress via GC-MS; optimize ligand choice (e.g., XPhos) to suppress dehalogenation side reactions .
Advanced: How to mitigate thermal decomposition during high-temperature reactions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for analogous bromoethanones) .
- Reactor design : Use microwave-assisted synthesis for rapid, controlled heating to avoid prolonged thermal exposure .
- Byproduct analysis : Employ GC-MS to identify toxic fumes (e.g., SOₓ, NOₓ) and adjust inert gas flow rates for safe venting .
Basic: What analytical techniques are essential for purity assessment?
Methodological Answer:
- Chromatography :
- HPLC with UV detection (λ = 254 nm) to quantify impurities.
- TLC (silica, hexane:EtOAc 7:3) for rapid purity checks.
- Spectroscopy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
